molecular formula C18H20N6O2 B3005850 Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone CAS No. 1396686-64-8

Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone

Cat. No.: B3005850
CAS No.: 1396686-64-8
M. Wt: 352.398
InChI Key: BGZVDKIUETVLJT-UHFFFAOYSA-N
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Description

Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C18H20N6O2 and its molecular weight is 352.398. The purity is usually 95%.
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Biological Activity

Pyrazin-2-yl(3-(4-(pyridin-2-yl)piperazine-1-carbonyl)azetidin-1-yl)methanone, with the CAS number 1396686-64-8, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C18H20N6O2C_{18}H_{20}N_{6}O_{2}, with a molecular weight of 352.4 g/mol. Its structure features a pyrazine ring, a piperazine moiety, and an azetidine unit, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC₁₈H₂₀N₆O₂
Molecular Weight352.4 g/mol
CAS Number1396686-64-8

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

  • Adrenergic Receptor Antagonism : Similar compounds have been shown to act as selective α2-adrenergic receptor antagonists, influencing neurotransmitter release and modulating various physiological responses .
  • Inhibition of Kinases : The structural components suggest potential interactions with kinase pathways, which are crucial in cancer and other diseases .
  • Antimicrobial Activity : Its structural analogs have demonstrated antimicrobial effects, indicating a possible role in inhibiting bacterial growth .

Antitumor Activity

Recent studies have indicated that derivatives of pyrazinamide, to which this compound is related, exhibit significant antitumor properties. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines, suggesting potent anticancer activity .

Anti-Tubercular Activity

The compound has been evaluated for its anti-tubercular properties against Mycobacterium tuberculosis. In studies, certain derivatives demonstrated significant inhibitory concentrations (IC50) ranging from 1.35 to 2.18 µM against the H37Ra strain of tuberculosis .

Cytotoxicity Studies

Cytotoxicity assessments on human embryonic kidney cells (HEK-293) revealed that many derivatives were non-toxic at therapeutic concentrations, which is critical for their development as safe therapeutic agents .

Study 1: Antitumor Efficacy

In a study examining the efficacy of pyridinylpiperazine derivatives, it was found that compounds structurally related to this compound exhibited promising results against cancer cell lines. The most potent compound showed an IC50 value of 67 nM in K562 cells expressing BCR-ABL .

Study 2: Anti-Tubercular Activity

A series of substituted benzamide derivatives were synthesized and evaluated for their anti-tubercular activity. Among them, compounds similar to this compound showed IC90 values ranging from 3.73 to 4.00 µM against Mycobacterium tuberculosis H37Ra, indicating significant potential for further development .

Properties

IUPAC Name

[1-(pyrazine-2-carbonyl)azetidin-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O2/c25-17(14-12-24(13-14)18(26)15-11-19-5-6-20-15)23-9-7-22(8-10-23)16-3-1-2-4-21-16/h1-6,11,14H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGZVDKIUETVLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3CN(C3)C(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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